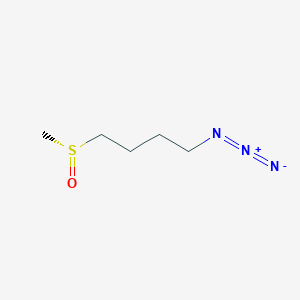

(R)-1-Azido-4-(methylsulfinyl)-butane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The chemical compound belongs to the family of sulfinyl and azido compounds, known for their significant roles in synthetic organic chemistry. These compounds are pivotal as intermediates in the synthesis of a wide range of organic molecules, offering routes to various functionalized structures due to their unique reactivity profiles.

Synthesis Analysis

The synthesis of compounds related to "(R)-1-Azido-4-(methylsulfinyl)-butane" often involves the use of sulfinyl groups as chiral auxiliaries or intermediates. For instance, N-tert-butanesulfinyl imines are versatile intermediates for the asymmetric synthesis of amines, showcasing the utility of sulfinyl compounds in generating chiral centers with high enantioselectivity (Ellman, 2002).

Molecular Structure Analysis

The molecular structure of sulfinyl compounds is characterized by the presence of a sulfinyl group (S=O) attached to an alkyl chain. This group profoundly influences the compound's reactivity and stereochemistry. X-ray crystallography studies provide insights into the stereochemical features of these molecules, revealing their conformational preferences and how these influence their chemical behavior (Calligaris, 2001).

Chemical Reactions and Properties

Sulfinyl and azido groups participate in various chemical reactions, offering pathways to synthesize numerous complex molecules. For example, sulfinyl imines undergo cycloaddition reactions, demonstrating the synthetic utility of sulfinyl groups in constructing nitrogen-containing rings with high stereocontrol (Ye, 2014).

Aplicaciones Científicas De Investigación

Chemoprevention and Antioxidant Properties : Compounds structurally related to (R)-1-Azido-4-(methylsulfinyl)-butane, like sulforaphane, have shown potential in cancer chemoprevention and as antioxidants. They induce Phase II enzymes, which are crucial for detoxification processes in the body (Moriarty et al., 2006), (Guerrero-Beltrán et al., 2012).

Antimutagenic Potential : Isothiocyanates derived from these compounds exhibit antimutagenic properties against various cooked food mutagens, suggesting their potential as chemopreventive agents (Shishu & Kaur, 2009).

Enzyme Catalysis and Biological Interactions : These compounds have been studied as substrates for human glutathione transferases, which are important for cellular detoxification processes (Kolm et al., 1995).

Phytochemical Analysis : Research on the analysis of sulforaphane and related compounds in broccoli has been conducted, highlighting their significance in nutrition and health (Chiang et al., 1998).

Anti-inflammatory Properties : Sulforaphane and its analogs have shown potential in inhibiting inflammatory responses in human monocytes, which could be significant for managing chronic inflammatory conditions (Reddy et al., 2015).

COVID-19 Research : There has been exploration into the potential of sulforaphane in the context of COVID-19, particularly in terms of its nutraceutical properties and effects on chronic diseases and aging (Bousquet et al., 2020).

Clinical Trials and Human Health : Clinical trials have been conducted to explore the disease preventive and therapeutic effects of isothiocyanates like sulforaphane, particularly against a range of diseases from cancer to autism (Palliyaguru et al., 2018).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-azido-4-[(R)-methylsulfinyl]butane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3OS/c1-10(9)5-3-2-4-7-8-6/h2-5H2,1H3/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBWZMZIFFMINE-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[S@@](=O)CCCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Azido-4-(methylsulfinyl)-butane | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide](/img/structure/B1146597.png)